molecular formula C28H25N3O3 B2923104 14-(3,4-dimethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 866809-81-6

14-(3,4-dimethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B2923104
CAS No.: 866809-81-6
M. Wt: 451.526
InChI Key: FITSESTUTRZZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex tetracyclic molecule featuring a fused 4,7-dioxa-12,13,17-triazatetracyclo framework. Key structural elements include:

  • Core framework: A tetracyclic system with two oxygen atoms (4,7-dioxa) and three nitrogen atoms (12,13,17-triaza), forming a rigid, fused-ring scaffold.
  • Substituents: A 3,4-dimethylphenyl group at position 14, contributing hydrophobicity and steric bulk.

The compound’s synthesis likely involves multi-step cyclization and functionalization, analogous to methods for polycyclic aza compounds (e.g., macrocyclic tetraazacyclododecanes in ). Structural confirmation would rely on techniques like X-ray crystallography (SHELX software suite, ) and NMR spectroscopy.

Properties

IUPAC Name

14-(3,4-dimethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c1-17-7-8-20(11-18(17)2)27-23-16-31(15-19-5-4-6-21(12-19)32-3)24-14-26-25(33-9-10-34-26)13-22(24)28(23)30-29-27/h4-8,11-14,16H,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITSESTUTRZZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of tetracyclic compounds characterized by a specific arrangement of nitrogen and oxygen atoms in its structure. The presence of methoxy and dimethylphenyl groups suggests possible interactions with biological targets.

Molecular Formula

  • Molecular Formula : C₃₁H₃₃N₃O₂

Key Structural Features

  • Tetracyclic Framework : The compound's tetracyclic structure may contribute to its biological activity by allowing it to interact with various biomolecules.
  • Functional Groups : The methoxy and dimethylphenyl groups enhance lipophilicity, potentially improving membrane permeability.

Antitumor Activity

Research indicates that compounds with similar structural characteristics exhibit significant antitumor activity. For example, related compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: DIME Analog

A study on methyl-3,5-diiodo-4-(4-methoxyphenoxy)benzoate (DIME), an analog of the compound , demonstrated:

  • Inhibition of Clonogenicity : DIME showed an IC50 value less than 1.0 µM against MDA-MB-231 breast cancer cells.
  • Mechanism : The cytotoxic effect was attributed to the induction of double-strand breaks in DNA, leading to apoptosis in sensitive tumor cells .

Enzyme Inhibition

Compounds with similar frameworks have been reported to inhibit certain enzymes involved in cancer progression. For instance:

  • Topoisomerase Inhibition : Some tetracyclic compounds disrupt DNA topology during replication and transcription, leading to cell death.

Antimicrobial Activity

Preliminary studies suggest that modifications in the structure can enhance antimicrobial properties. Similar compounds have been tested against various bacterial strains with promising results.

Table of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Mechanism of Action
AntitumorDIME< 1.0DNA double-strand breaks
Enzyme InhibitionVarious TetracyclicsVariableTopoisomerase inhibition
AntimicrobialRelated CompoundsVariableDisruption of bacterial cell wall

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

The compound shares features with polycyclic aza-oxa systems and aromatic-substituted analogs. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight Shape-Tanimoto (ST) Similarity
Target Compound 4,7-dioxa-12,13,17-triazatetracyclo 3,4-dimethylphenyl, 3-methoxyphenylmethyl ~460 g/mol*
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene () Hexaazatricyclo 4-methoxyphenyl, phenyl ~350 g/mol ~65–70% (estimated)
Tetramethylated tetraazacyclododecane () Macrocyclic tetraaza Ethyl/p-tolyl ~380–400 g/mol <50% (divergent ring system)
Sinomenine (青藤碱, ) Morphinane alkaloid Methoxy, methyl groups ~330 g/mol <40% (non-polycyclic framework)

*Estimated based on analogous structures.

Key Observations :

  • The hexaazatricyclo compound () shares fused-ring topology and methoxyphenyl substituents but lacks the dioxa-triaza core and dimethylphenyl group, resulting in moderate shape similarity (~65–70%) .
  • Macrocyclic tetraazacyclododecanes () differ significantly in ring size and flexibility, leading to low structural overlap (<50% ST) .
  • Sinomenine (), a bioactive alkaloid, has distinct morphinane scaffolding and lower molecular complexity, limiting direct comparability.
Physicochemical and Functional Comparisons
Property Target Compound Hexaazatricyclo () Tetramethylated Tetraazacyclododecane ()
LogP ~3.5 (predicted) ~2.8 ~2.2
Water Solubility Low (hydrophobic substituents) Moderate (polar methoxy group) Moderate (macrocyclic polar core)
Bioactivity Unknown (hypothesized kinase inhibition) Unreported Metal-ion binding (e.g., Mg²⁺, Ca²⁺)

Notable Trends:

  • The target compound’s 3,4-dimethylphenyl group enhances lipophilicity (higher LogP) compared to analogs with simpler aryl groups.
  • Methoxy groups in both the target and hexaazatricyclo compound may facilitate π-π stacking or hydrogen bonding in biological systems.
Computational Similarity Metrics
  • Tanimoto Coefficient : For binary fingerprint comparisons (e.g., MACCS keys), the target compound shows ~50–60% similarity to hexaazatricyclo derivatives due to shared aryl and heteroatom motifs .
  • Shape-Tanimoto (ST) : Higher shape overlap (~70%) with rigid, polycyclic aza-oxa systems than flexible macrocycles .

Research Implications and Gaps

  • Biological Relevance: Structural analogs like sinomenine () exhibit anti-inflammatory activity, suggesting the target compound’s methoxy and methyl groups could modulate similar pathways.
  • Data Limitations : Experimental solubility, stability, and bioactivity data for the target compound are absent in available literature, highlighting a need for further characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.